![molecular formula C8H12N2O2S B14077541 2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide](/img/structure/B14077541.png)
2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide is an organosulfur compound that belongs to the class of sulfinamides. It is known for its applications in organic synthesis, particularly in the preparation of chiral amines and other intermediates used in pharmaceuticals, agrochemicals, and dyestuffs .
Métodos De Preparación
The synthesis of 2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide typically involves the condensation of 2-methylpropane-2-sulfinamide with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base such as lithium amide and solvents like toluene . Industrial production methods may involve enantioselective oxidation of di-tert-butyl disulfide followed by disulfide bond cleavage .
Análisis De Reacciones Químicas
2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with Grignard reagents to form important pharmaceutical intermediates Major products formed from these reactions include chiral amines and sulfonamides.
Aplicaciones Científicas De Investigación
2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide is widely used in scientific research for its role in:
Chemistry: As a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Used in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism by which 2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in molecules by acting as a temporary chiral scaffold during chemical reactions. This allows for the selective formation of one enantiomer over the other, which is crucial in the synthesis of chiral drugs .
Comparación Con Compuestos Similares
Similar compounds to 2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide include:
tert-Butanesulfinamide:
2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide: Used as an intermediate in organic synthesis and pharmaceuticals. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in chemical reactions compared to other sulfinamides.
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2-methyl-N-(1,3-oxazol-4-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)13(11)10-4-7-5-12-6-9-7/h4-6H,1-3H3 |
Clave InChI |
QVJVESONWLTIDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)N=CC1=COC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


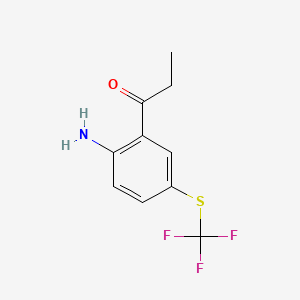
![2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B14077477.png)
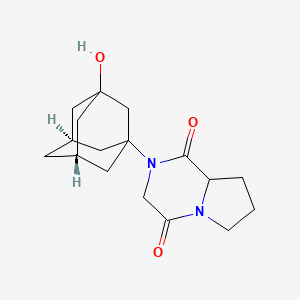
![2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile](/img/structure/B14077480.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine](/img/structure/B14077487.png)
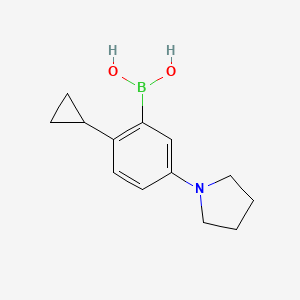
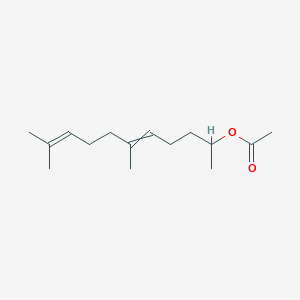
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14077506.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4,5-dimethoxy-2-methylbenzene](/img/structure/B14077517.png)
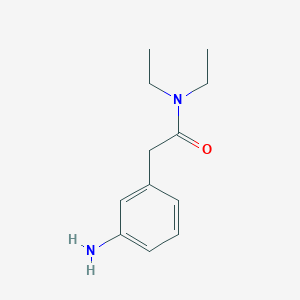
![4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin](/img/structure/B14077529.png)


